3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound with the molecular formula C22H17FO3. It is known for its unique structure, which includes a fluorophenyl group, a methyl group, and a benzo-furo-chromen backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-hydroxycoumarin and β-nitroalkenes via a Lewis acid-catalyzed formal [3 + 2] annulation protocol . This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applied to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzo-furo-chromen core can facilitate interactions with various biological molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one: Similar structure but with a cyclopenta ring instead of a tetrahydro ring.
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: Similar structure but with a different positioning of the methyl group and a different chromen backbone.
Uniqueness
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to its specific combination of functional groups and its benzo-furo-chromen core.
Properties
Molecular Formula |
C22H17FO3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one |
InChI |
InChI=1S/C22H17FO3/c1-12-10-18-20(15-4-2-3-5-16(15)22(24)26-18)21-19(12)17(11-25-21)13-6-8-14(23)9-7-13/h6-11H,2-5H2,1H3 |
InChI Key |
OOSNLCPJMPBAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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